molecular formula C20H14N4O2 B6048910 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile

4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile

Cat. No. B6048910
M. Wt: 342.3 g/mol
InChI Key: ICEQOPHLOWDXCJ-UHFFFAOYSA-N
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Description

4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile, commonly known as MQO-BN, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which plays a critical role in various cellular processes such as apoptosis, inflammation, and stress response.

Mechanism of Action

MQO-BN acts as a competitive inhibitor of 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, thereby inhibiting the cellular processes that are regulated by 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile. The inhibition of 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile by MQO-BN has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
The inhibition of 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile by MQO-BN has several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial pathway and inhibiting the anti-apoptotic protein Bcl-2. In animal models of inflammatory diseases, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6, and improves the histological features of the inflamed tissue. In animal models of neurodegenerative disorders, it improves cognitive function by reducing neuronal damage and increasing the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

MQO-BN has several advantages for lab experiments. It is a potent and specific inhibitor of 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile, making it a valuable tool for the study of 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile signaling pathways. It is also stable and easy to handle, making it suitable for use in various experimental settings. However, there are also some limitations to using MQO-BN in lab experiments. It is a relatively complex organic compound that requires a multi-step synthesis process, which may limit its availability. Additionally, its potency and specificity may also limit its use in some experimental settings where a less potent or less specific inhibitor may be more suitable.

Future Directions

There are several future directions for the study of MQO-BN. One potential direction is the development of MQO-BN-based therapeutic agents for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders. Another direction is the study of the downstream targets of 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile inhibition by MQO-BN, which may provide insights into the cellular processes that are regulated by 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile. Additionally, the development of more potent and specific 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile inhibitors based on the structure of MQO-BN may also be an area of future research.

Synthesis Methods

MQO-BN is a complex organic compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-amino-5-(methoxymethyl)-1,2,4-oxadiazole to form the intermediate product, which is further reacted with 4-cyanobenzyl alcohol to yield the final product MQO-BN.

Scientific Research Applications

MQO-BN has been extensively studied in scientific research due to its potent inhibitory activity against 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile. 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile is a critical enzyme involved in various cellular processes, and its dysregulation has been linked to the development of several diseases, including cancer, neurodegenerative disorders, and inflammation. MQO-BN has been shown to inhibit 4-{[3-(2-methyl-4-quinolinyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile activity both in vitro and in vivo, making it a promising candidate for the development of therapeutic agents for the treatment of these diseases.

properties

IUPAC Name

4-[[3-(2-methylquinolin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c1-13-10-17(16-4-2-3-5-18(16)22-13)20-23-19(26-24-20)12-25-15-8-6-14(11-21)7-9-15/h2-10H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEQOPHLOWDXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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